4-Hydroxy Duloxetine
Overview
Description
4-Hydroxy Duloxetine is a metabolite of Duloxetine, a serotonin and norepinephrine reuptake inhibitor. Duloxetine is widely used for the treatment of major depressive disorder, generalized anxiety disorder, diabetic peripheral neuropathic pain, fibromyalgia, and chronic musculoskeletal pain . This compound is formed through the hydroxylation of Duloxetine, primarily in the liver.
Mechanism of Action
Target of Action
4-Hydroxy Duloxetine is a metabolite of Duloxetine, which is a potent and balanced dual inhibitor of serotonin (5-HT) and norepinephrine reuptake . These neurotransmitters play a crucial role in mood regulation and pain perception.
Mode of Action
Duloxetine, and by extension this compound, works by inhibiting the reuptake of serotonin and norepinephrine. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission . Specifically, its action at the dorsal horn of the spinal cord strengthens the serotonergic and adrenergic pathways involved in descending inhibition of pain . This results in an increased threshold of activation necessary to transmit painful stimuli to the brain, providing effective relief of pain, particularly in neuropathic pain .
Biochemical Pathways
The major biotransformation pathways for Duloxetine involve oxidation of the naphthyl ring at either the 4-, 5-, or 6-positions followed by further oxidation, methylation, and/or conjugation . The major metabolites found in plasma were glucuronide conjugates of this compound .
Pharmacokinetics
Duloxetine achieves a maximum plasma concentration approximately 6 hours after dosing . The elimination half-life of Duloxetine is approximately 10–12 hours and the volume of distribution is approximately 1640 L . Duloxetine is extensively metabolized to numerous metabolites primarily excreted into the urine in the conjugated form .
Result of Action
The result of Duloxetine’s action is the effective relief of pain, particularly in neuropathic pain . It is used to treat generalized anxiety disorder, neuropathic pain, osteoarthritis, and stress incontinence .
Action Environment
The pharmacokinetics of Duloxetine can be influenced by several factors including sex, smoking status, age, ethnicity, cytochrome P450 (CYP) 2D6 genotype, hepatic function, and renal function . Of these, only impaired hepatic function or severely impaired renal function warrant specific warnings or dose recommendations . In addition, Duloxetine’s exposure is increased to a clinically significant degree with CYP1A2 inhibition .
Biochemical Analysis
Biochemical Properties
4-Hydroxy Duloxetine interacts with various enzymes, proteins, and other biomolecules. The major biotransformation pathways for Duloxetine involve oxidation of the naphthyl ring at either the 4-, 5-, or 6-positions followed by further oxidation, methylation, and/or conjugation . The major metabolites found in plasma were glucuronide conjugates of this compound .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes. For instance, Duloxetine has been shown to induce neural cell death and promote neurite outgrowth in N2a cell models .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. Duloxetine is a potent inhibitor of neuronal serotonin and norepinephrine reuptake and a less potent inhibitor of dopamine reuptake . This suggests that this compound may share similar mechanisms of action.
Temporal Effects in Laboratory Settings
Duloxetine, the parent compound, has been shown to produce robust changes in neural cells over time .
Dosage Effects in Animal Models
Studies on Duloxetine have shown it to have neuroprotective effects in animal and cell models .
Metabolic Pathways
This compound is involved in several metabolic pathways. Duloxetine is extensively metabolized in the liver to numerous metabolites primarily excreted into the urine in the conjugated form .
Transport and Distribution
Duloxetine achieves a maximum plasma concentration approximately 6 hours after dosing .
Subcellular Localization
Studies on Duloxetine have shown that it can affect the subcellular redistribution of the neurotrophin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Duloxetine involves the hydroxylation of Duloxetine. This can be achieved through various methods, including chemical and enzymatic hydroxylation. One common method involves the use of cytochrome P450 enzymes, which catalyze the hydroxylation of Duloxetine at the 4-position of the aromatic ring .
Industrial Production Methods: Industrial production of this compound typically involves the use of biocatalysts or chemical catalysts to achieve the hydroxylation. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The product is then purified using techniques such as chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy Duloxetine undergoes various chemical reactions, including:
Glucuronidation: This reaction involves the addition of glucuronic acid to this compound, forming this compound glucuronide.
Sulfation: This reaction involves the addition of a sulfate group to this compound, forming sulfate conjugates.
Common Reagents and Conditions:
Major Products:
- This compound glucuronide
- Sulfate conjugates of this compound
Scientific Research Applications
4-Hydroxy Duloxetine has several scientific research applications:
- Pharmacokinetics: It is studied to understand the metabolism and pharmacokinetics of Duloxetine in the human body .
- Drug Development: It serves as a reference compound in the development of new serotonin and norepinephrine reuptake inhibitors .
- Biomarker: It is used as a biomarker to monitor the metabolic pathways and efficacy of Duloxetine in clinical studies .
Comparison with Similar Compounds
- Duloxetine: The parent compound, which is also a serotonin and norepinephrine reuptake inhibitor .
- Venlafaxine: Another serotonin and norepinephrine reuptake inhibitor used for similar indications .
- Desvenlafaxine: A metabolite of Venlafaxine with similar pharmacological properties .
Uniqueness: 4-Hydroxy Duloxetine is unique in its specific hydroxylation at the 4-position, which distinguishes it from other metabolites of Duloxetine. This specific modification can influence its pharmacokinetic properties and its interactions with metabolic enzymes .
Properties
IUPAC Name |
4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-19-11-10-17(18-7-4-12-22-18)21-16-9-8-15(20)13-5-2-3-6-14(13)16/h2-9,12,17,19-20H,10-11H2,1H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRXQCXSBONKPD-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC[C@@H](C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652603 | |
Record name | 4-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
662149-13-5 | |
Record name | 4-[(1S)-3-(Methylamino)-1-(2-thienyl)propoxy]-1-naphthalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=662149-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of 4-Hydroxy Duloxetine in the metabolism of Duloxetine?
A1: this compound is a major metabolite of the drug Duloxetine, a serotonin and norepinephrine reuptake inhibitor used to treat depression and other conditions. Duloxetine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP2D6 and CYP1A2 playing significant roles [, , , ]. this compound is formed through the hydroxylation of Duloxetine, primarily by CYP1A2 [, ]. This metabolite is further metabolized, mainly through conjugation reactions, and excreted primarily in urine [, ].
Q2: Have any analytical methods been developed to quantify this compound in biological samples?
A2: Yes, several analytical methods, primarily utilizing high-performance liquid chromatography (HPLC) coupled with various detection techniques, have been developed for the quantification of this compound in biological matrices like plasma, urine, and liver microsomes [, , , , ]. These methods often involve a separation step on a reverse-phase C18 column followed by detection using UV, fluorescence, or mass spectrometry.
Q3: Can co-administration of other substances affect the pharmacokinetics of Duloxetine and this compound?
A4: Yes, studies have shown that substances like propolis, a popular functional food, can affect the pharmacokinetics of Duloxetine and this compound. Propolis has been shown to inhibit CYP1A2, one of the main enzymes responsible for Duloxetine metabolism to this compound []. Consequently, co-administration of propolis with Duloxetine could potentially lead to increased exposure to Duloxetine and decreased levels of this compound, impacting the drug's efficacy and safety profile [].
Q4: How is this compound typically detected and characterized in research settings?
A5: this compound is typically detected and characterized using a combination of techniques. After separation by HPLC, its presence is confirmed by comparing its retention time with that of a synthetic standard []. Further structural confirmation is achieved through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) [, , ]. These techniques provide detailed information about the molecule's structure and confirm its identity.
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